molecular formula C13H11Cl2NO B8771837 4-(Benzyloxy)-3,5-dichloroaniline

4-(Benzyloxy)-3,5-dichloroaniline

Cat. No.: B8771837
M. Wt: 268.13 g/mol
InChI Key: KGCMWPRMFCNBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3,5-dichloroaniline is an organic compound characterized by the presence of a benzyloxy group attached to the fourth position of an aniline ring, which is further substituted with chlorine atoms at the third and fifth positions. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3,5-dichloroaniline typically involves the reduction of 4-(benzyloxy)-3,5-dichloronitrobenzene. This reduction can be achieved using various reducing agents such as stannous chloride (SnCl2), iron powder in acetic acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods: For large-scale production, the reduction of 4-(benzyloxy)-3,5-dichloronitrobenzene using stannous chloride is preferred due to its high yield and purity. This method is also advantageous as it avoids the use of hazardous hydrogenation conditions and minimizes the risk of residual metal contamination .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3,5-dichloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as stannous chloride (SnCl2) and iron powder in acetic acid are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation reactions.

Major Products Formed:

Scientific Research Applications

4-(Benzyloxy)-3,5-dichloroaniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3,5-dichloroaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-3-chloroaniline
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • (Benzyloxy)benzylpropanamide derivatives

Comparison: 4-(Benzyloxy)-3,5-dichloroaniline is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The dichloro substitution pattern can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

3,5-dichloro-4-phenylmethoxyaniline

InChI

InChI=1S/C13H11Cl2NO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

KGCMWPRMFCNBNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin(II) chloride (22 g, 98 mmol) was added to a stirring solution of 2-(benzyloxy)-1,3-dichloro-5-nitrobenzene (5.8 g, 19 mmol) in ethanol (80 mL), and the resulting suspension was heated to 70° C. After 1 h the mixture was cooled to room temperature and diluted with ethyl acetate (200 mL). The mixture was poured into brine (100 mL) and the resulting emulsion stirred with sodium potassium tartrate solution (200 mL). The mixture was extracted with ethyl acetate and the combined organic layers dried (MgSO4), filtered and concentrated in vacuo to afford 4-(benzyloxy)-3,5-dichloroaniline that was used directly in the next step without purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four

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